Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a fused bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a benzyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 2, and a methyl ester at position 5. The compound’s structural complexity arises from its heterocyclic framework, which is common in pharmacologically active molecules targeting kinases, neurotransmitter receptors, or microbial enzymes . Its synthesis likely involves multi-step reactions, including nucleophilic substitution and esterification, as inferred from analogous protocols in related compounds .
Properties
IUPAC Name |
methyl 3-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-26(34)20-7-12-23-24(17-20)29-27(32(25(23)33)18-19-5-3-2-4-6-19)31-15-13-30(14-16-31)22-10-8-21(28)9-11-22/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQPPTXXIMUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs:
Piperazine-containing quinazolines (e.g., 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid) .
Fluorophenyl-substituted heterocycles (e.g., triazole-piperazine derivatives in ).
Dihydroquinazolinone-based kinase inhibitors (e.g., gefitinib analogs).
Table 1: Structural and Functional Comparison
Key Findings:
Piperazine Flexibility : The 4-(4-fluorophenyl)piperazine group in the target compound may adopt a chair or boat conformation, as described by Cremer-Pople puckering coordinates , influencing receptor binding compared to the planar carbopiperazine in Analog 1.
Ester vs. Acid Bioavailability : The methyl ester at position 7 may improve cell permeability compared to Analog 1’s carboxylic acid, though it requires in vivo hydrolysis for activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
